![molecular formula C8H5FN2O2 B1442438 5-fluoro-7-nitro-1H-indole CAS No. 1202463-82-8](/img/structure/B1442438.png)
5-fluoro-7-nitro-1H-indole
Overview
Description
5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-fluoro-7-nitro-1H-indole is1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
. This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring. Physical And Chemical Properties Analysis
5-Fluoro-7-nitro-1H-indole is a solid compound . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Antiviral Activity
5-fluoro-7-nitro-1H-indole derivatives have been investigated for their potential as antiviral agents . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potency . The ability to inhibit viral replication makes these compounds valuable for further research and development in antiviral therapies.
Anticancer Potential
Indole derivatives, including those with a 5-fluoro-7-nitro-1H-indole scaffold, are explored for their anticancer properties . They may work by interfering with cancer cell signaling pathways or by inducing apoptosis . The structural versatility of indole allows for the synthesis of numerous analogs with potential antitumor activity.
Antibacterial Applications
The antibacterial properties of 5-fluoro-7-nitro-1H-indole derivatives are also noteworthy. They have been shown to be effective against persistent bacterial cells, such as those of E. coli, P. aeruginosa, and S. aureus, by damaging their membranes . This highlights their potential use in treating bacterial infections resistant to conventional antibiotics.
Immunomodulatory Effects
Some indole derivatives are being studied for their role as immunomodulators . These compounds could modulate the immune system in a way that could be beneficial for treating diseases where the immune response is a key factor .
Enzyme Inhibition
5-fluoro-7-nitro-1H-indole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors can play a role in various biological pathways and have implications in disease treatment where tryptophan metabolism is altered.
Flavour and Fragrance Industry
Beyond medical applications, indole derivatives are valued in the flavour and fragrance industry . They can be used to create natural colorants or compounds with desirable sensory properties for use in food products or perfumes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-7-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVVXZFLROXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-7-nitro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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